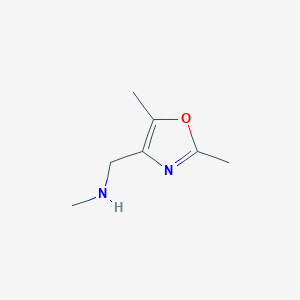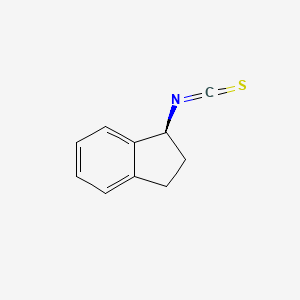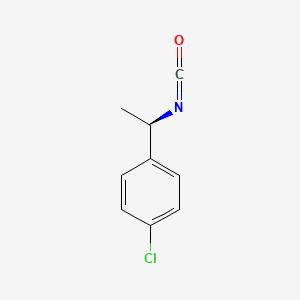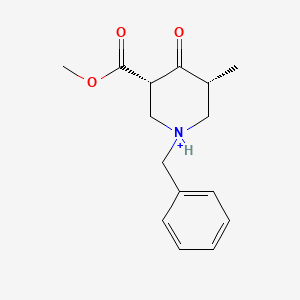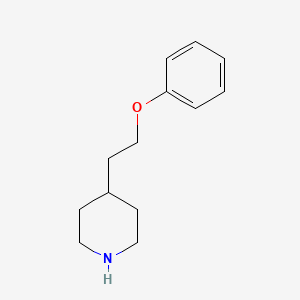
4-(2-フェノキシエチル)ピペリジン
概要
説明
“4-(2-Phenoxyethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of “4-(2-Phenoxyethyl)piperidine” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The density of “4-(2-Phenoxyethyl)piperidine” is 0.984±0.06 g/cm3(Predicted), and its boiling point is 312.0±15.0 °C(Predicted) .科学的研究の応用
医薬品研究
4-(2-フェノキシエチル)ピペリジンなどのピペリジン誘導体は、しばしば医薬品用途の可能性について研究されています。それらは化学反応における多様性により、さまざまな薬物の構成要素として機能することができます。 例えば、それらはミトコンドリア膜電位の調節における役割について調査されており、これは癌細胞のアポトーシス誘導に不可欠です .
材料科学
材料科学の分野では、ピペリジン誘導体はゴム促進剤の製造に使用されています。 これらの物質はゴムの加硫プロセスを促進し、さまざまな産業用途における特性を強化します .
化学合成
ピペリジン誘導体の合成は、重要な研究分野です。 科学者は、さまざまなピペリジン構造の形成につながる分子内および分子間反応に関心を持っており、これは有機化学において複数の用途を持つ可能性があります .
抗酸化研究
ピペリンなどのピペリジン系化合物は、強力な抗酸化作用を示します。 この分野の研究は、これらの化合物がフリーラジカルを阻害または抑制する能力に焦点を当てており、慢性疾患の治療に影響を与えます .
薬理学的特性
ピペリジン化合物の薬理学的特性も、主要な研究分野です。 研究では、インスリン抵抗性の低下、抗炎症活性、肝脂肪症の改善などの健康上の利点が調査される可能性があります .
作用機序
Target of Action
The primary targets of 4-(2-Phenoxyethyl)piperidine are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , human histamine H3 receptor , and estrogen receptor . These targets play crucial roles in various physiological processes. For instance, AChE and BChE are key enzymes in the nervous system that break down acetylcholine, a neurotransmitter involved in memory and learning. The human histamine H3 receptor is involved in the regulation of neurotransmitter release, while the estrogen receptor is a nuclear receptor that regulates gene expression .
Mode of Action
4-(2-Phenoxyethyl)piperidine interacts with its targets, leading to a variety of changes. For instance, it exhibits high anticholinergic and H3 inverse agonistic activities . Anticholinergic activity refers to the inhibition of the neurotransmitter acetylcholine in the central and the peripheral nervous system, which can affect numerous body functions, from eye function to bladder control. H3 inverse agonistic activity refers to the activation of the histamine H3 receptor, which can influence neurotransmitter release .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it can influence the cholinergic pathway by inhibiting AChE and BChE, thereby increasing the concentration of acetylcholine in the synaptic cleft . It can also affect the histaminergic pathway by acting as an inverse agonist at the H3 receptor, which can modulate the release of various neurotransmitters .
Result of Action
The molecular and cellular effects of 4-(2-Phenoxyethyl)piperidine’s action are diverse, given its multiple targets and modes of action. For instance, by inhibiting AChE and BChE, it can increase the concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling . By acting as an inverse agonist at the H3 receptor, it can modulate the release of various neurotransmitters .
Action Environment
The action, efficacy, and stability of 4-(2-Phenoxyethyl)piperidine can be influenced by various environmental factors. For instance, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances
将来の方向性
Piperidine and its derivatives, including “4-(2-Phenoxyethyl)piperidine”, have shown promising potential in various therapeutic applications, especially as anticancer agents . Future research may focus on exploring these potentials further and developing more effective therapeutic agents based on piperidine .
特性
IUPAC Name |
4-(2-phenoxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUIZMJYASLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449654 | |
| Record name | 4-(2-phenoxyethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347873-67-0 | |
| Record name | 4-(2-phenoxyethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
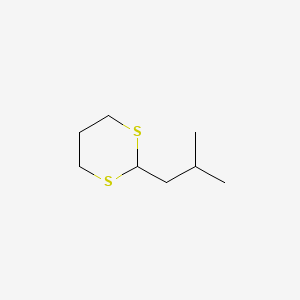

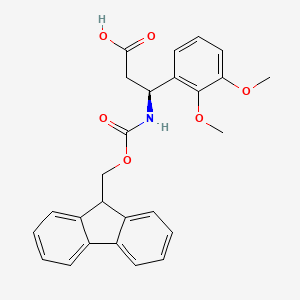


![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
